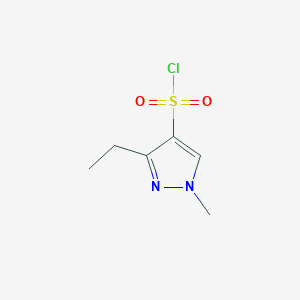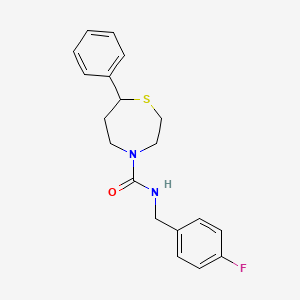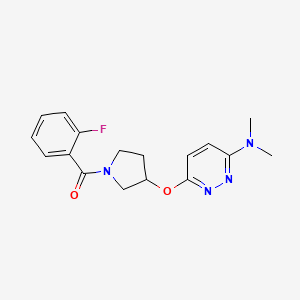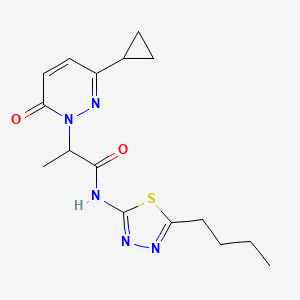
1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound with the molecular formula C20H23N3O4. This compound is also known as MP-10 and has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Stereoselective Synthesis
A study details the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the intricate methodologies involved in creating compounds with specific stereochemistry, crucial for their activity and selectivity in scientific research (Zecheng Chen et al., 2010).
Enzyme Inhibition and Anticancer Activity
Research on unsymmetrical 1,3-disubstituted ureas reveals their potential in enzyme inhibition and anticancer activities, highlighting the therapeutic applications of such compounds in treating cancer (Sana Mustafa et al., 2014).
Supramolecular Chemistry
A study on the conformational and tautomeric control in ureido derivatives through a supramolecular approach showcases how these compounds can be utilized in molecular sensing, demonstrating their role in the development of new sensing technologies (Adam Kwiatkowski et al., 2019).
Crystal Structure Analysis
The crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, with its unique Z′=5 value, offers insights into how simple molecules can form highly complicated solid-state structures, providing valuable information for material science and crystal engineering (Suresh Kumar et al., 2000).
Orexin Receptor Mechanisms
Investigations into orexin receptor mechanisms using urea derivatives shed light on their role in compulsive food consumption, offering a basis for developing treatments for eating disorders (L. Piccoli et al., 2012).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-15-7-5-6-14(11-15)22-12-13(10-18(22)23)20-19(24)21-16-8-3-4-9-17(16)26-2/h3-9,11,13H,10,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPTINCJOGZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2649582.png)
![Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649583.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2649585.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2649587.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2649589.png)
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2649592.png)

![(3R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2649595.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzimidazole-4-carboxylic acid](/img/structure/B2649596.png)
![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2649602.png)

